N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, an oxadiazole ring, and an oxane (tetrahydropyran) moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Biochemical Pathways
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have shown anti-inflammatory, anti-hiv, antibacterial, anticonvulsant activities, and more . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes.
Oxadiazole Ring Formation: The oxadiazole ring is usually formed via cyclization reactions involving amidoximes and carboxylic acids or their derivatives.
Oxane Ring Introduction: The oxane ring can be introduced through nucleophilic substitution reactions involving tetrahydropyranyl groups.
Final Coupling: The final step involves coupling the benzofuran core with the oxadiazole and oxane moieties under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran core.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins or enzymes.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide: Similar structure but with a benzothiophene core instead of benzofuran.
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-indole-2-carboxamide: Similar structure but with an indole core.
Uniqueness
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran core, oxadiazole ring, and oxane moiety, which confer specific electronic and steric properties that may enhance its biological activity and stability.
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(14-9-12-3-1-2-4-13(12)23-14)18-10-15-19-16(20-24-15)11-5-7-22-8-6-11/h1-4,9,11H,5-8,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCAUXOXVAJQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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